molecular formula C28H44O3 B1683769 Nandrolone decanoate CAS No. 360-70-3

Nandrolone decanoate

Cat. No. B1683769
CAS RN: 360-70-3
M. Wt: 428.6 g/mol
InChI Key: JKWKMORAXJQQSR-MOPIKTETSA-N
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Description

Nandrolone decanoate, sold under the brand name Rolon among others, is an androgen and anabolic steroid (AAS) medication primarily used in the treatment of anemias and wasting syndromes, as well as osteoporosis in menopausal women . It is given by injection into muscle or fat once every one to four weeks .


Synthesis Analysis

Nandrolone decanoate is an alkylated anabolic steroid indicated in the management of anemia of renal insufficiency and as an adjunct therapy in the treatment of senile and postmenopausal osteoporosis . The process for creating esters of nandrolone was patented in Spain in 1959 .


Molecular Structure Analysis

Nandrolone decanoate has a molecular formula of C28H44O3 and a monoisotopic mass of 428.329041 Da . It has 2 of 6 defined stereocenters .


Chemical Reactions Analysis

A high-performance thin-layer chromatography (HPTLC)-densitometric method has been developed for the determination of nandrolone decanoate in a commercially available injection formulation . This method is characterized by good precision and high accuracy .


Physical And Chemical Properties Analysis

Nandrolone decanoate occurs as a fine, white to creamy white, crystalline powder. It is odorless, or may have a slight odor. Nandrolone decanoate is soluble in chloroform, in alcohol, in acetone, and in vegetable oils. It is practically insoluble in water .

Safety And Hazards

The most reported adverse effects of nandrolone decanoate include endocrine effects such as virilization, gynecomastia, hormonal disorders, dyslipidemia, genital alterations, and infertility; cardiovascular dysfunctions such as vascular damage, coagulation disorders, and arteriosus hypertension; skin disorders such as pricking, acne, and skin spots; psychiatric and mood disorders such as aggressiveness, sleep disorders and anxiety .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22-,23+,24+,25-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKMORAXJQQSR-MOPIKTETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023352
Record name Nandrolone decanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nandrolone decanoate is hydrolyzed to [nandrolone], possibly by PDE7B. Nandrolone is brought into cells by receptor mediated endocytosis, where it interacts with the androgen receptor. After binding to the androgen receptor, a conformational change occurs, the androgen receptor enters the nucleus, dimerizes, and can then bind to segments of DNA to regulate transcription. Androgens can also regulate transcription through activation of ERK, Akt, and MAPK; or binding to and competitively inhibiting transcription factors.
Record name Nandrolone decanoate
Source DrugBank
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Product Name

Nandrolone decanoate

CAS RN

360-70-3
Record name Nandrolone decanoate
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Record name Nandrolone decanoate [USAN:USP:JAN]
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Record name Nandrolone decanoate
Source DrugBank
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Record name Nandrolone decanoate
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Record name 17β-hydroxyestr-4-en-3-one 17-decanoate
Source European Chemicals Agency (ECHA)
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Record name NANDROLONE DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H45187T098
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

32-35, 118 °C
Record name Nandrolone decanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08804
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nandrolone decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015694
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,230
Citations
FG Patanè, A Liberto, AN Maria Maglitto, P Malandrino… - Medicina, 2020 - mdpi.com
… the PubMed database and the keywords “nandrolone decanoate”. The inclusion criteria for articles … effects secondary to the abuse of nandrolone decanoate (ND) involve the endocrine, …
Number of citations: 50 www.mdpi.com
FP Busardo, P Frati, M Di Sanzo… - Current …, 2015 - ingentaconnect.com
… AAS in general and nandrolone decanoate (ND) in particular have been associated with several behavioral disorders. The purpose of this review is to summarize the literature …
Number of citations: 62 www.ingentaconnect.com
P Geusens - Clinical rheumatology, 1995 - Springer
… The therapeutic profile on bone of nandrolone decanoate is that of inhibitor of bone resorption … Furthermore, nandrolone decanoate increases calcium balance and muscle mass, dimin…
Number of citations: 61 link.springer.com
KL Johansen, K Mulligan, M Schambelan - Jama, 1999 - jamanetwork.com
… ObjectiveTo assess the effects of an anabolic steroid, nandrolone decanoate, on lean body mass (LBM), functional status, and quality of life in dialysis patients.DesignRandomized, …
Number of citations: 308 jamanetwork.com
WD Van Marken Lichtenbelt… - … and science in …, 2004 - cris.maastrichtuniversity.nl
INTRODUCTION: The use of androgenic-anabolic steroids (AAS) among bodybuilders to increase muscle mass is widespread. Nandrolone decanoate (ND) is one of the most popular …
Number of citations: 63 cris.maastrichtuniversity.nl
KL Johansen, PL Painter, GK Sakkas… - Journal of the …, 2006 - journals.lww.com
… double-blinded weekly nandrolone decanoate (100 mg for … Patients who received nandrolone decanoate increased their … Nandrolone decanoate and resistance exercise produced …
Number of citations: 473 journals.lww.com
WM Bagchus, JMW Smeets… - The Journal of …, 2005 - academic.oup.com
… that treatment with nandrolone decanoate increases lean body mass … was started to develop nandrolone decanoate as a supportive … Nandrolone decanoate has long attracted extensive …
Number of citations: 58 academic.oup.com
J De Visser, GA Overbeek - Acta endocrinologica, 1960 - academic.oup.com
… The pharmacological properties of nandrolone decanoate (= caprinate), by abbreviation nor-A. D., … * Nandrolone decanoate is the generic name of the decanoate of 17/?-hydroxy-19…
Number of citations: 34 academic.oup.com
AMS Kindlundh, J Lindblom… - European Journal of …, 2001 - Wiley Online Library
… In the present study, chronic treatment with a supra-therapeutic dose of the AAS nandrolone decanoate, was shown to affect dopamine receptors in terminal regions of the …
Number of citations: 102 onlinelibrary.wiley.com
J Gold, HA High, Y Li, H Michelmore, NJ Bodsworth… - Aids, 1996 - journals.lww.com
… to nandrolone decanoate. Therefore, fat malabsorption should not be a contraindication to the use of nandrolone decanoate as a positive effect could be expected in these patients. …
Number of citations: 154 journals.lww.com

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